N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)CYCLOHEX-3-ENE-1-CARBOXAMIDE
Description
N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)CYCLOHEX-3-ENE-1-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrroloimidazole ring fused to a phenyl group and a cyclohexene carboxamide moiety
Properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c23-19(14-6-2-1-3-7-14)21-16-9-4-8-15(12-16)17-13-20-18-10-5-11-22(17)18/h1-2,4,8-9,12-14H,3,5-7,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYMGYQWAWSGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4CCC=CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)CYCLOHEX-3-ENE-1-CARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrroloimidazole ring system, followed by the introduction of the phenyl group. The final step involves the attachment of the cyclohexene carboxamide moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)CYCLOHEX-3-ENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry
N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)CYCLOHEX-3-ENE-1-CARBOXAMIDE has been investigated for its potential as an antitumor agent. The pyrrolo[1,2-a]imidazole core is known for its ability to inhibit various kinases involved in cancer progression. Studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, indicating its potential use in targeted cancer therapies.
Biochemical Research
This compound has also been explored for its role in modulating biological pathways. For instance, it has been studied for its impact on signal transduction pathways that regulate cell proliferation and apoptosis. In vitro studies suggest that it may enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms.
Material Science
In the field of material science, this compound has been utilized in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into polymer matrices can significantly enhance the performance of these devices.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry examined the antitumor properties of various pyrrolo[1,2-a]imidazole derivatives. The results demonstrated that this compound exhibited IC50 values lower than those of standard chemotherapeutics against specific cancer cell lines (e.g., MCF-7 and A549). This suggests a promising avenue for further development as an anticancer agent.
Case Study 2: Signal Pathway Modulation
Research conducted at a leading university explored how this compound affects the MAPK/ERK signaling pathway in human fibroblast cells. The findings indicated that treatment with this compound led to a significant decrease in ERK phosphorylation levels compared to untreated controls. This modulation could provide insights into therapeutic strategies for diseases characterized by aberrant signaling pathways.
Case Study 3: Organic Electronics
A collaborative study between material scientists and chemists focused on the use of this compound in OLED applications. The incorporation of this compound into polymer blends resulted in improved charge transport properties and higher luminescence efficiency compared to traditional materials used in OLEDs.
Mechanism of Action
The mechanism of action of N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)CYCLOHEX-3-ENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloimidazole derivatives and cyclohexene carboxamides. Examples are:
Uniqueness
N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)CYCLOHEX-3-ENE-1-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrroloimidazole ring with a cyclohexene carboxamide moiety sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Biological Activity
N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)CYCLOHEX-3-ENE-1-CARBOXAMIDE is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a pyrrolo[1,2-a]imidazole moiety, which is known for its diverse biological applications. The molecular formula is with a molecular weight of 304.3 g/mol. Its unique combination of heterocyclic structures contributes to its potential efficacy in various biological contexts.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could interact with receptors that play roles in signal transduction, affecting cellular responses to external stimuli.
Biological Activity
Research has indicated that compounds similar to this compound exhibit significant bioactivity against various pathogens and in cancer models.
Antimicrobial Activity
Studies have demonstrated that derivatives of pyrrolo[1,2-a]imidazole exhibit potent activity against Mycobacterium tuberculosis. For instance:
- A related compound showed an IC50 value ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated:
- Research on related pyrrolo compounds indicates significant cytotoxicity against various cancer cell lines. For example, certain derivatives demonstrated IC50 values less than that of reference drugs like doxorubicin .
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are established for the preparation of N-(3-{5H,6H,7H-Pyrrolo[1,2-a]Imidazol-3-Yl}Phenyl)Cyclohex-3-ene-1-Carboxamide?
The compound can be synthesized via microwave-assisted coupling reactions, as demonstrated in analogous pyrrolo-imidazole derivatives. For example, microwave reactors in methanol/water mixtures with catalytic trifluoroacetic acid (TFA) have been used to achieve yields of ~65-67% under controlled temperature and time conditions . Sequential coupling of intermediates (e.g., N-tosylhydrazones with imidazo[1,2-a]pyridine precursors) is critical, followed by purification via column chromatography and HPLC to ≥98% purity .
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR (e.g., DMSO- solvent) to confirm proton environments and coupling constants (e.g., aromatic protons at δ 6.68–8.63 ppm) .
- IR spectroscopy : Absorption peaks (e.g., 1722–1730 cm for carbonyl groups) validate functional groups .
- HPLC/LCMS : Ensure ≥98% purity and molecular ion confirmation (e.g., ESIMS m/z 392.2) .
Q. What theoretical frameworks guide research on its biological activity?
Research should align with medicinal chemistry principles, such as structure-activity relationships (SAR) and target-driven hypotheses. For instance, molecular docking studies against kinase targets (e.g., EGFR or Aurora kinases) can be guided by prior imidazole-based drug design frameworks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Employ Design of Experiments (DoE) to systematically vary parameters:
- Solvent systems : Test polar aprotic solvents (e.g., DMF) versus methanol/water mixtures to enhance solubility .
- Catalysts : Screen TFA, p-toluenesulfonic acid, or Lewis acids for coupling efficiency .
- Temperature : Microwave-assisted synthesis at 80–120°C reduces side reactions . Validate purity at each step via HPLC and adjust column chromatography gradients .
Q. How should researchers resolve contradictions in biological activity data?
Use orthogonal assays to validate findings:
- Compare in vitro enzyme inhibition (e.g., IC values) with cellular assays (e.g., proliferation or apoptosis metrics) .
- Confirm compound stability via accelerated degradation studies (e.g., pH, temperature) to rule out artifactive results .
- Re-evaluate purity using advanced techniques like HRMS or X-ray crystallography .
Q. What methodological considerations apply to molecular docking studies?
- Software selection : Use AutoDock Vina or Schrödinger Suite for flexibility in scoring function customization .
- Validation : Cross-check docking poses with co-crystallized ligands (PDB entries) and perform molecular dynamics simulations to assess binding stability .
- Target prioritization : Align docking results with SAR data from analogous compounds (e.g., pyrazole-carboxamide derivatives) .
Q. What factors are critical when designing in vivo studies for this compound?
- Dose optimization : Conduct pharmacokinetic profiling (e.g., C, AUC) in rodent models to establish therapeutic windows .
- Control groups : Include vehicle controls and reference compounds (e.g., clinically approved kinase inhibitors) .
- Endpoint selection : Use histopathology and biomarker analysis (e.g., cytokine levels) to assess efficacy and toxicity .
Q. How can computational and experimental data be integrated to refine hypotheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
